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CAS No.: 40654-43-1

Cat. No.: B8741163

Get Quote

Introduction & Molecular Context
Methyl 3-(tetradecyloxy)benzoate (CAS: 40654-43-1) is a highly lipophilic ester characterized

by a polar benzoate headgroup and a long, non-polar tetradecyl (myristyl, C14) aliphatic tail[1].

In pharmaceutical development and materials science, this molecule serves as a critical

intermediate for synthesizing lipid nanoparticle (LNP) components, lipophilic prodrugs, and

liquid crystalline (LC) materials[2].

Because alkoxybenzoates inherently possess amphiphilic characteristics, their analytical

characterization requires techniques that can resolve both the rigid aromatic core and the

highly flexible aliphatic chain[3]. This application note provides a definitive, self-validating

framework for the structural and thermal elucidation of Methyl 3-(tetradecyloxy)benzoate
using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform

Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).

Table 1: Physicochemical Properties Summary
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Property Value Analytical Relevance

Chemical Formula C22H36O3
Defines exact mass for high-

resolution MS.

Molecular Weight 348.53 g/mol [1]
Target for low-resolution MS

(e.g., [M+H]+ at 349.5).

LogP (Predicted) ~7.5

Indicates extreme lipophilicity;

dictates non-polar solvent

selection (e.g., CDCl3) for

NMR[4].

Structural Features Ester, Ether, Aromatic Ring

Provides distinct stretching

frequencies for FTIR and

specific chemical shifts for 13C

NMR.

Analytical Strategy and Workflow
The characterization of long-chain alkoxybenzoates requires a multi-modal approach. Relying

on a single technique is insufficient due to the dominance of the aliphatic chain, which can

mask the signals of the functional headgroup. The workflow below outlines the logical

progression from molecular identification to thermal profiling.

Analytical Techniques
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NMR Spectroscopy
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Analytical workflow for the structural characterization of Methyl 3-(tetradecyloxy)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Solvent Selection
The tetradecyl chain is highly non-polar, while the benzoate head is polar. In polar solvents (like

DMSO-d6), this amphiphilic nature induces micellization, leading to severe line broadening in

the NMR spectra. Therefore, deuterated chloroform (CDCl3) is strictly chosen to ensure

complete solvation of both the lipophilic tail and the aromatic head, yielding sharp, highly

resolved peaks[4].

Step-by-Step Protocol: 1H and 13C NMR
Sample Preparation: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of Methyl 3-
(tetradecyloxy)benzoate in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS)

as an internal standard.

System Suitability: Perform a standard 1D proton pulse sequence (zg30) on a 400 MHz or

500 MHz spectrometer. Ensure the TMS peak is calibrated exactly to 0.00 ppm and the

CDCl3 residual solvent peak is at 7.26 ppm (1H) and 77.16 ppm (13C)[5].

Acquisition Parameters (1H): 16 scans, 2-second relaxation delay, 64k data points.

Acquisition Parameters (13C): 1024 scans, 2-second relaxation delay, with proton

decoupling (waltz16).

Expected Data Interpretation
The integration of the aliphatic chain must perfectly match the aromatic protons to validate the

purity of the synthesized or purchased compound[6].

Table 2: Expected 1H NMR Peak Assignments (400 MHz, CDCl3)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Structural
Significance

~0.88 Triplet (t) 3H Terminal -CH3

Confirms the end

of the tetradecyl

chain[6].

~1.26 Multiplet (m) 20H Bulk -(CH2)10-

The hydrophobic

core of the C14

chain[6].

~1.45 Multiplet (m) 2H
-CH2-CH2-CH2-

O-

Gamma-position

to the ether

oxygen[6].

~1.78 Multiplet (m) 2H -CH2-CH2-O-

Beta-position to

the ether

oxygen[6].

~3.90 Singlet (s) 3H -COOCH3

Confirms the

intact methyl

ester[5].

~3.98 Triplet (t) 2H -CH2-O-Ar

Alpha-position;

deshielded by

the ether

oxygen[6].

7.05 - 7.65 Multiplets 4H Aromatic Protons

Confirms the

meta-substitution

pattern of the

benzene ring[6].

Mass Spectrometry (LC-MS)
Causality and Ionization Strategy
Long-chain alkoxybenzoates possess a highly labile ether linkage that is prone to rapid alpha-

cleavage under harsh Electron Ionization (EI) conditions[7]. To preserve the parent ion and
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accurately determine the molecular weight, soft ionization via Electrospray Ionization (ESI) in

positive mode is preferred. The addition of 0.1% formic acid in the mobile phase facilitates

protonation, yielding the [M+H]+ adduct.

Step-by-Step Protocol: LC-MS
Sample Preparation: Dilute the sample to 1 µg/mL in HPLC-grade Methanol/Water (80:20,

v/v).

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

Use a steep gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) to elute the highly retained

lipophilic compound.

MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan

range from m/z 100 to 600.

Self-Validation: Monitor for the sodium adduct [M+Na]+ at m/z 371.5, which frequently co-

appears with the protonated species in ester-containing compounds, confirming the

molecular mass assignment.

[M+H]+
m/z 349.5

[M - C14H28 + H]+
m/z 153.1

 Loss of tetradecyl
chain (-196 Da) [M - C14H28 - CH3OH + H]+

m/z 121.1

 Loss of methanol
(-32 Da)

Click to download full resolution via product page

Proposed ESI-MS fragmentation pathway for Methyl 3-(tetradecyloxy)benzoate.

Fourier-Transform Infrared Spectroscopy (FTIR)
Causality of Vibrational Modes
FTIR is utilized specifically to validate the integrity of the ester and ether linkages without the

need for sample dissolution. Attenuated Total Reflectance (ATR) is the method of choice as it

prevents the polymorphic changes often induced by KBr pellet pressing in lipidic

compounds[3].

Step-by-Step Protocol: ATR-FTIR
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Background Calibration: Collect a background spectrum of the clean diamond ATR crystal

(64 scans, 4 cm⁻¹ resolution).

Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply

consistent pressure using the ATR anvil.

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Key Diagnostic Bands:

~2920 cm⁻¹ & ~2850 cm⁻¹: Strong asymmetric and symmetric C-H stretching (verifies the

massive C14 aliphatic chain)[6].

~1725 cm⁻¹: Sharp, strong C=O stretching (verifies the conjugated methyl ester)[6].

~1250 cm⁻¹ & ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching (verifies the

ether linkage)[6].

Thermal Analysis (DSC)
Causality of Thermal Profiling
Alkoxybenzoates are classic building blocks for liquid crystals. The long C14 chain promotes

the formation of smectic or nematic mesophases[2]. DSC is not merely used to determine the

melting point; it is critical for identifying these reversible phase transitions (clearing points) that

dictate the material's utility in optoelectronics or lipid-based drug delivery systems[3].

Step-by-Step Protocol: DSC
Sample Encapsulation: Accurately weigh 3.0 - 5.0 mg of the sample into an aluminum

standard DSC pan. Crimp with a pierced lid to allow outgassing.

Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation

during heating.

Thermal Cycle (Heat-Cool-Heat):

Heating 1: Heat from 20°C to 150°C at 10°C/min (erases thermal history).
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Cooling: Cool from 150°C to 0°C at 10°C/min (captures crystallization and potential

mesophase formation)[2].

Heating 2: Heat from 0°C to 150°C at 10°C/min (records true thermodynamic melting and

clearing points).

Data Interpretation: Look for multiple endothermic peaks during the second heating cycle. A

sharp primary peak indicates the transition from solid crystal to a liquid crystalline

mesophase, while a subsequent, smaller endotherm indicates the clearing point (transition to

an isotropic liquid)[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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